molecular formula C11H14N4O2S2 B3127665 4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338421-91-3

4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

Cat. No. B3127665
CAS RN: 338421-91-3
M. Wt: 298.4 g/mol
InChI Key: IOMPRSGMGRXDKH-UHFFFAOYSA-N
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Description

“4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide” is a chemical compound with the linear formula C5H11N4Cl1S1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CSC1=NN=C(CN)N1C.Cl . The InChI key is OCRIEAOZDORDJU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the current resources.

Scientific Research Applications

Photochemical Decomposition

Research on sulfamethoxazole, a sulfonamide similar in structure, has shown it to be extremely photolabile, producing various photoproducts upon exposure to light. This indicates a potential area of study for the photostability of sulfonamide derivatives, including environmental degradation pathways and the formation of byproducts (Wei Zhou & D. Moore, 1994).

Synthesis and Antibacterial/Antifungal Activities

Sulfanilamide-derived 1,2,3-triazole compounds have been synthesized and shown to exhibit promising antibacterial potency. This suggests potential applications in developing new antimicrobial agents by exploring the structural modification of sulfonamide-based compounds (Xian-Long Wang, Kun Wan, Cheng‐He Zhou, 2010).

Cancer Research

Several studies have investigated the anticancer properties of sulfonamide derivatives. For instance, novel sulfonamide compounds have shown potential as anticancer agents, with specific derivatives exhibiting remarkable activity against various human tumor cell lines. This area of research is crucial for the development of new therapeutic agents targeting cancer (J. Sławiński, B. Żołnowska, C. Orlewska, J. Chojnacki, 2012).

Synthesis and Molecular Structure

The study of the synthesis and structure of sulfonamide derivatives, including their tautomerism, contributes to the understanding of their chemical properties and potential applications in medicinal chemistry and drug design (D. Branowska, W. Wysocki, E. Wolińska, et al., 2022).

Antiproliferative and Antilipolytic Activities

Research on 1,3, and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives has explored their potential antiproliferative activity against obesity-related colorectal cells and inhibition of pancreatic lipase. This highlights the potential of sulfonamide derivatives in the treatment of diseases beyond infectious agents, such as obesity and cancer (M. Shkoor, H. Tashtoush, M. Al-Talib, et al., 2021).

Safety and Hazards

The compound has a GHS07 pictogram and a warning signal word . The hazard statements include H319 . The precautionary statements are P264, P280, P305 + P351 + P338, and P337 + P313 . It falls under the Eye Irrit. 2 hazard classification .

properties

IUPAC Name

4-methyl-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S2/c1-8-3-5-9(6-4-8)19(16,17)12-7-10-13-14-11(18)15(10)2/h3-6,12H,7H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMPRSGMGRXDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NNC(=S)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Reactant of Route 2
4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Reactant of Route 3
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4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Reactant of Route 4
4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Reactant of Route 6
4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

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